molecular formula C10H7FN2O B13683000 2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13683000
M. Wt: 190.17 g/mol
InChI Key: QWTZTINZOYBGGJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a fluorine atom at the 3-position of the phenyl ring and an aldehyde group at the 5-position of the imidazole core. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive aldehyde moiety and the electron-withdrawing fluorine substituent, which influence both electronic properties and molecular interactions.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

2-(3-fluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)

InChI Key

QWTZTINZOYBGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves:

  • Construction of the imidazole ring system
  • Introduction of the 3-fluorophenyl substituent at the 2-position
  • Formylation at the 5-position of the imidazole ring

This is commonly achieved via condensation reactions involving appropriate aldehydes and amines or through cyclization protocols using substituted precursors.

Detailed Reaction Parameters and Outcomes

pH Control in Condensation Reactions

Parameter Optimal Range Effect on Reaction
pH during condensation 6.0 – 7.5 Ensures high reaction rate, minimizes by-products, and facilitates crystallization

Maintaining the pH within this range prevents formation of condensation by-products that complicate purification and reduce yield.

Dehydration Step

  • Can be performed under acidic or basic conditions.
  • Removes a molecule of water from the intermediate to form the imidazole ring.
  • Critical for obtaining the intermediate before final formylation.

Final Formylation Conditions

Reagent(s) Solvent Temperature (°C) Notes
Phosphorus oxychloride + DMF Toluene 100 – 105 Reaction performed at controlled temperature; post-treatment includes pH adjustment to 1–2 for purification

Catalytic C–C Coupling Reaction Data (Representative)

Entry Ligand Base Solvent Time (h) Conversion (%) Yield of Product (%) Notes
1 None Cs2CO3 DMF 20 46 14 Low yield without ligand
2 L-proline Cs2CO3 DMF 20 100 91 High yield with L-proline
8 L-phenylalanine Cs2CO3 DMF 20 100 64 Moderate yield with other ligand
19 L-proline Cs2CO3 DMF 20 23 0 No catalyst, no reaction

Reaction conditions: 0.5 mmol imidazole derivative, 1 mmol cyclohexane-1,3-dione, 5 mol% Fe3O4@SiO2@MOF-199 catalyst, 0.5 mmol base, 0.1 mmol ligand, 5 mL solvent, 60 °C.

Research Outcomes and Yield Considerations

  • The condensation method with controlled pH yields high purity and high yield products, suitable for scale-up.
  • Catalytic methods using MOF-199 allow for recyclable catalysts and environmentally friendly processes with yields up to 91% under optimized conditions.
  • Ligand choice significantly affects yield and conversion; L-proline is superior among tested amino acids.
  • Solvent choice impacts reaction efficiency; DMF is preferred over toluene or 1,4-dioxane.

Summary Table: Comparison of Preparation Approaches

Method Key Features Yield Range (%) Advantages Limitations
Condensation + Formylation pH-controlled condensation, POCl3/DMF formylation 70–90 Simple, high purity, scalable Requires careful pH control
Catalytic C–C Coupling + Cyclization MOF-199 catalyst, L-proline ligand, DMF solvent 64–91 Recyclable catalyst, mild conditions Requires catalyst and ligand optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3-Fluorophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

The position of the fluorine atom on the phenyl ring significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde Not provided C₁₀H₇FN₂O ~190.17* Fluorine at phenyl 3-position; aldehyde at imidazole 5-position
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde 1138033-98-3 C₁₀H₇FN₂O 190.17 Fluorine at phenyl 2-position; same aldehyde position
2-(3-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde 1505492-83-0 C₁₁H₉FN₂O 204.20 Additional methyl at phenyl 5-position; fluorine at 3-position

Notes:

  • The 3-fluoro-5-methyl derivative (CAS 1505492-83-0) has a higher molecular weight (204.20 g/mol) due to the methyl group, which may enhance lipophilicity .

Functional Group Variations

Aldehyde Positional Isomers
Compound Name CAS Number Aldehyde Position Key Differences
This compound Not provided 5 Standard aldehyde position for reactivity
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 60367-52-4 4 Chlorine substituent; aldehyde at 4-position alters conjugation
Carboxylic Acid vs. Aldehyde
Compound Name CAS Number Functional Group Molecular Weight (g/mol)
This compound Not provided Aldehyde ~190.17
1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic acid 1439899-43-0 Carboxylic Acid 270.21

Notes:

  • The carboxylic acid derivative (CAS 1439899-43-0) has a higher molecular weight (270.21 g/mol) and enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation .

Benzimidazole vs. Imidazole Core

Compound Name CAS Number Core Structure Key Features
This compound Not provided Imidazole Smaller core; higher ring strain
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde 885280-34-2 Benzimidazole Fused benzene ring; increased aromaticity

Notes:

Substituent Effects on Crystallography and Stability

  • Crystal Interactions : Weak C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) interactions stabilize the crystal lattice of complex imidazole derivatives, as seen in 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde .
  • Fluorine Role : The electron-withdrawing fluorine atom in 2-(3-fluorophenyl) derivatives enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Schiff base formation) .

Biological Activity

2-(3-Fluorophenyl)-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group attached to an imidazole ring, which is known for its role in various biological activities. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values of 5.4 µM for AChE and 6.4 µM for BChE, indicating potent inhibitory effects .
  • Cytotoxicity: It exhibits cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer), where it demonstrated significant cell growth inhibition .
  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. For example, it has shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anti-Alzheimer’s Activity:
    • A study evaluated derivatives of this compound for their anti-Alzheimer's potential through enzyme inhibition assays. The compound exhibited significant inhibitory activity against AChE, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .
  • Cancer Research:
    • In cancer studies, the compound was tested against cisplatin-resistant cell lines, showing promising results in inhibiting cell proliferation and suggesting a potential role in overcoming drug resistance in cancer therapy .
  • Antimicrobial Studies:
    • Research highlighted the compound's effectiveness against E. coli and C. albicans, with MIC values indicating strong antimicrobial properties. This positions the compound as a potential candidate for developing new antimicrobial agents .

Data Tables

Biological ActivityIC50/EffectReference
AChE Inhibition5.4 µM
BChE Inhibition6.4 µM
Cytotoxicity (MCF-7)Significant Inhibition
Antibacterial Activity (E. coli)MIC: 0.0048 mg/mL

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

Substituent Variation : Replace the fluorophenyl group with Cl/NO2_2/CH3_3 to assess electronic effects.

Biological Assays : Pair with enzymatic inhibition studies (e.g., cytochrome P450) or antimicrobial testing.

Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins .

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